molecular formula C13H15FN4O3 B2996000 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one CAS No. 2320539-50-0

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one

Cat. No. B2996000
CAS RN: 2320539-50-0
M. Wt: 294.286
InChI Key: GOFLDENLAZKTAV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one, also known as 5-FuOx, is a novel compound that has garnered significant attention due to its potential application in the field of cancer research. The compound is a derivative of 5-fluorouracil, a widely used chemotherapy drug, and has been shown to exhibit enhanced anticancer activity in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits low toxicity towards normal cells, indicating that the compound may have a favorable safety profile. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is its enhanced anticancer activity compared to 5-fluorouracil. This makes it a promising candidate for further preclinical and clinical studies. However, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is relatively complex, which may limit its widespread application in the laboratory.

Future Directions

There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. Firstly, further studies are needed to fully understand the mechanism of action of the compound. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one in animal models. Thirdly, clinical studies are needed to evaluate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one as a chemotherapy drug in humans. Finally, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one could be optimized to improve its yield and make it more accessible for laboratory use.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a promising compound that has shown enhanced anticancer activity compared to 5-fluorouracil. The synthesis method of the compound is complex, but further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans. Overall, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has the potential to become a valuable chemotherapy drug in the future.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with oxalyl chloride and piperazine in the presence of triethylamine. The resulting product is then treated with 3-bromo-2-oxopropyl acetate to obtain 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. The overall yield of the synthesis method is reported to be around 40%.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has been extensively studied for its potential anticancer activity. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits enhanced cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mice have also demonstrated that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits significant tumor growth inhibition compared to 5-fluorouracil.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFLDENLAZKTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one

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